![molecular formula C15H13NO3 B4541067 N-(2-furylmethyl)-4-(2-propyn-1-yloxy)benzamide](/img/structure/B4541067.png)
N-(2-furylmethyl)-4-(2-propyn-1-yloxy)benzamide
Description
- N-(2-furylmethyl)-4-(2-propyn-1-yloxy)benzamide is a complex organic compound. Although specific studies on this compound are limited, research on related benzamide derivatives offers valuable insights.
Synthesis Analysis
- The synthesis of similar compounds involves reactions under specific conditions. For instance, 2-Hydroxy-N-(pyridin-4-yl)benzamide was synthesized from salicylic acid and 4-aminopyridine, suggesting a potential pathway for related benzamide compounds (Dian, 2010).
Molecular Structure Analysis
- The molecular structure of related compounds has been explored through X-ray crystallography and Hirshfeld surface analysis. For example, the crystal structure of a N-(pyridin-2-ylmethyl)benzamide derivative was analyzed, providing insights into the orientation of its molecular components (Artheswari, Maheshwaran, Gautham, 2019).
Chemical Reactions and Properties
- Benzamides can undergo various chemical reactions depending on their structure. A study on N-(cyano(naphthalen-1-yl)methyl)benzamides explored their reactions and solid-state properties, which could be analogous to N-(2-furylmethyl)-4-(2-propyn-1-yloxy)benzamide (Younes et al., 2020).
Physical Properties Analysis
- The physical properties of benzamide compounds can be diverse. For example, the crystal structure and Hirshfeld surface analysis of benzamide derivatives provide information on their solid-state characteristics (Kumar et al., 2016).
Chemical Properties Analysis
- The chemical properties of benzamides are influenced by their molecular structure. The study of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide used techniques like X-ray diffraction and DFT calculations to analyze its properties (Demir et al., 2015).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-prop-2-ynoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-2-9-18-13-7-5-12(6-8-13)15(17)16-11-14-4-3-10-19-14/h1,3-8,10H,9,11H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEOCTXWTWLYCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-4-prop-2-ynoxybenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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